Lipophilicity Optimization: Intermediate LogP Among Aryl Analogs
The target compound displays a calculated LogP of 1.99 (Chemsrc estimation), which is approximately 0.31 LogP units higher than the unsubstituted phenyl analog (CAS 93770-60-6, LogP 1.68) and approximately 0.35 LogP units lower than the 4-chlorophenyl analog (CAS 93770-52-6, LogP 2.34) . The 2-trifluoromethylphenyl analog (CAS 92972-82-2) is substantially more lipophilic at LogP 2.70 . The 4-methyl substituent thus provides a moderate hydrophobicity increase over the phenyl parent, which may improve passive membrane diffusion without the excessive lipophilicity that could promote metabolic clearance or non-specific binding.
Phenyl: 1.68
4-Cl: 2.34
2-CF₃: 2.70
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 1.99 |
| Comparator Or Baseline | Phenyl analog (CAS 93770-60-6) LogP 1.68; 4-Chlorophenyl analog (CAS 93770-52-6) LogP 2.34; 2-Trifluoromethylphenyl analog (CAS 92972-82-2) LogP 2.70 |
| Quantified Difference | +0.31 LogP vs. phenyl; −0.35 LogP vs. 4-chlorophenyl; −0.71 LogP vs. 2-CF3-phenyl |
| Conditions | Calculated LogP values from Chemsrc database; methodology is consistently applied but exact algorithm is not independently verified. |
Why This Matters
Procurement decisions for library design or lead optimization must account for LogP differences of this magnitude, which directly affect ADME properties; substituting analogs without adjusting for this parameter risks inconsistent biological data.
